Ensitrelvir fumaric acid, formerly known as S-217622, is a novel, orally bioavailable, small-molecule antiviral drug candidate developed by Shionogi & Co., Ltd. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a non-covalent, non-peptidic inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This protease is essential for viral replication, making it a valuable target for antiviral drug development [, , , , , , , , , , , , , , , ].
The synthesis of Ensitrelvir involves a convergent approach, coupling three key fragments: indazole, 1,2,4-triazole, and 1,3,5-triazinone []. The process emphasizes scalability and efficiency for large-scale production.
A crucial improvement in the synthesis involves introducing a meta-cresolyl moiety, significantly enhancing the stability of intermediates []. This modification allows for direct isolation of nine out of twelve intermediates from their reaction mixtures by crystallization, eliminating the need for extraction and purification steps [].
The optimized manufacturing process boasts a remarkable 7-fold increase in the overall yield of the longest linear sequence (6 steps) compared to the initial research and development stage route []. This optimized synthesis highlights the successful development of an efficient and environmentally friendly approach for producing Ensitrelvir on a large scale, minimizing solvent, reagent waste, and processing time [].
Extensive reaction screening revealed that incorporating lithium chloride (LiCl) as an additive, combined with the readily available and inexpensive base triethylamine (Et3N), dramatically improved the reaction []. This modification resulted in a quantitative yield and significantly enhanced the selectivity of the N-alkylation step.
The presence of LiCl facilitates the in-situ formation of lithium triazinolate, which, being soluble in the reaction medium, promotes the desired N-alkylation []. Concurrently, the reaction by-product, Et3N∙HCl, precipitates out, driving the reaction forward and simplifying product isolation.
Ensitrelvir acts as a competitive inhibitor of the SARS-CoV-2 main protease (Mpro) [, ]. The Mpro enzyme is a cysteine protease responsible for cleaving the viral polyproteins into functional individual proteins, a process essential for viral replication [, , ].
Ensitrelvir binds to the active site of Mpro, blocking the substrate's access and preventing the protease from cleaving the viral polyproteins [, ]. This inhibition disrupts the viral replication cycle, ultimately hindering the virus's ability to proliferate.
In Vitro Studies: Ensitrelvir has shown potent antiviral activity against various SARS-CoV-2 strains, including the ancestral strain, Delta variant, and Omicron subvariants, in cell culture models [, , , , , , ]. These studies have provided valuable insights into its antiviral potency, mechanism of action, and potential for broad-spectrum activity against emerging variants.
In Vivo Studies: Animal models, primarily hamsters and mice, have been crucial for evaluating the efficacy of Ensitrelvir in vivo [, , , , , , , ]. These studies have demonstrated that Ensitrelvir administration can:
Resistance Studies: Researchers have utilized various techniques, including in vitro passaging experiments and yeast-based screens, to understand the potential for SARS-CoV-2 to develop resistance to Ensitrelvir [, , , ]. These studies have identified specific mutations in the Mpro that can confer resistance to Ensitrelvir, highlighting the importance of monitoring for resistance emergence in clinical settings.
Combination Therapy Studies: Investigating the efficacy of Ensitrelvir in combination with other antiviral or anti-inflammatory drugs is an active research area []. Studies have shown that combining Ensitrelvir with:
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3